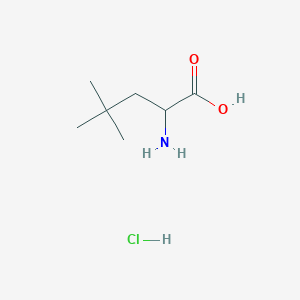

2-Amino-4,4-dimethylpentanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONRVSNXDHMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride can be achieved through several methods. One common synthetic route involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to form the target product . Another method involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, which is then subjected to a two-step reaction to yield the desired product . These methods are advantageous due to their cost-effectiveness, high yield, and suitability for industrial production.

Chemical Reactions Analysis

2-Amino-4,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or halogenated compounds .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

2-Amino-4,4-dimethylpentanoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for creating new compounds with potential applications in pharmaceuticals and materials science.

Reagent in Chemical Reactions

The compound is utilized as a reagent in numerous chemical reactions. For instance, it can undergo hydrolysis to yield 2-amino-4,4-dimethylpentanoic acid and ammonia. Additionally, it can be involved in substitution reactions with various nucleophiles and electrophiles, depending on the desired product.

This compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry and biochemistry.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. It enhances synaptic plasticity and promotes neuronal survival under stress conditions. A controlled study demonstrated that treatment with this compound improved cognitive function in animal models following neurotoxic exposure.

Antioxidant Activity

The compound displays antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. Studies have shown a significant reduction in oxidative stress markers when neuronal cells were treated with this compound.

Influence on Metabolic Pathways

Experimental data suggest that this compound may enhance glucose utilization and fatty acid metabolism in muscle tissues. This modulation of metabolic pathways highlights its potential role in energy production and metabolic health.

Neuroprotection Study (2023)

In a recent study published in 2023, researchers administered varying doses of this compound to rats subjected to neurotoxic agents. The results indicated a dose-dependent improvement in memory retention and spatial learning tasks compared to control groups. This suggests potential therapeutic applications for the compound in treating neurodegenerative diseases.

Antioxidant Activity Analysis (2022)

A study conducted in 2022 focused on the antioxidant activity of this compound. It demonstrated significant reductions in oxidative stress markers within cultured neuronal cells treated with this compound.

Metabolic Pathway Investigation (2021)

Research from 2021 indicated enhanced glucose uptake in muscle cells treated with the compound. This finding supports its potential utility in metabolic disorders where glucose utilization is impaired.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. One key target is the branched-chain amino acid aminotransferase (BCAT) enzyme, which plays a crucial role in the biosynthesis of hydrophobic amino acids such as leucine, isoleucine, and valine . By modulating the activity of BCAT, this compound can influence various metabolic processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Branched-Chain Amino Acid Derivatives

2-Amino-3-ethylpentanoic Acid Hydrochloride

- Structure : Ethyl substituent at the 3-position instead of dimethyl at the 4-position .

- Molecular Weight : Similar to the target compound (~181.66 vs. 181.66 g/mol) .

- Applications : Both serve as chiral building blocks, but the ethyl variant is more readily available .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure: Linear chain with dual amino groups and an amide moiety .

- Safety Profile: Precautionary measures (e.g., P261, P262) are noted, whereas the target compound lacks classified hazards .

L-Homoserine Lactone Hydrochloride

Pyrimidine and Pyridine Derivatives

2-Amino-4,6-dichloropyrimidine

- Structure: Pyrimidine core with chlorine substituents vs. amino acid backbone .

- Bioactivity: Inhibits nitric oxide (NO) production (IC₅₀ = 2–36 μM), unlike the target compound, which lacks reported biological activity .

2-Amino-4,6-dimethylpyrimidine

Biological Activity

2-Amino-4,4-dimethylpentanoic acid hydrochloride, often referred to as a branched-chain amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Structural Characteristics

This compound is a chiral compound with the molecular formula and a molecular weight of 145.20 g/mol. Its structure features two methyl groups on the fourth carbon of the pentanoic acid chain, which contributes to its distinct chemical reactivity and biological properties.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form corresponding oxo derivatives.

- Reduction : It can be reduced to yield amine derivatives.

- Substitution : The amino group participates in substitution reactions with electrophiles.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound primarily involves its role as a substrate for enzymes such as branched-chain amino acid aminotransferase (BCAT). This enzyme is crucial for the metabolism of branched-chain amino acids (BCAAs), influencing various metabolic pathways related to energy production and protein synthesis.

Therapeutic Applications

Recent studies have highlighted potential therapeutic applications of this compound:

- Wound Healing : It has been investigated for its efficacy in enhancing wound healing with reduced scarring compared to untreated wounds. This effect is attributed to its role in promoting tissue regeneration and modulating inflammatory responses .

- Skin Conditions : Research indicates that it may be beneficial in treating various skin conditions, including acne and dermatitis. Its application can lead to improved skin texture and reduced inflammation .

Case Studies

Several case studies have explored the effects of this compound:

-

Wound Healing Study :

- Objective : To assess the compound's effect on wound healing in diabetic rats.

- Methodology : The compound was applied topically on wound sites.

- Findings : Enhanced healing rates were observed with significantly less scarring compared to control groups.

- Skin Condition Treatment :

Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S)-2-amino-3-methylbutanoic acid | Methyl group on the third carbon | Used in muscle metabolism studies |

| (2S)-2-amino-5-methylhexanoic acid | Methyl group on the fifth carbon | Investigated for its role in energy metabolism |

| γ-Methyl-L-leucine | Methyl group on gamma position | Explored for potential neuroprotective effects |

The structural uniqueness of this compound distinguishes it from these compounds, contributing to its specific biological activities and potential applications.

Q & A

What are the recommended methods for synthesizing 2-Amino-4,4-dimethylpentanoic acid hydrochloride in a laboratory setting?

Answer:

The synthesis typically involves:

- Strecker Synthesis : Starting from ketone precursors (e.g., 4,4-dimethylpentan-2-one) with ammonium chloride and potassium cyanide, followed by hydrolysis and HCl salt formation .

- Reductive Amination : Using 4,4-dimethylpentanoic acid derivatives and ammonia under catalytic hydrogenation conditions .

- Chiral Resolution : For enantiomerically pure forms, enzymatic resolution or chiral chromatography may be employed post-synthesis .

Key Considerations : Use inert atmospheres for air-sensitive intermediates and validate reaction progress via TLC or HPLC.

How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>98%) .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for α-proton) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 181.66 .

What experimental strategies are employed to investigate the δ-opioid receptor binding affinity of this compound?

Answer:

- Radioligand Binding Assays : Use tritiated δ-opioid receptor ligands (e.g., [³H]DAMGO) in competitive displacement studies to calculate IC₅₀ values .

- In Vivo Models : Rodent tail-flick or hot-plate tests to assess analgesic efficacy, with dose-response curves .

- Computational Docking : Molecular dynamics simulations to predict binding interactions with receptor active sites .

How does the stereochemistry of this compound influence its biological activity, and what methods are used to resolve enantiomeric forms?

Answer:

- Stereochemical Impact : The (3R)-enantiomer shows higher δ-opioid receptor selectivity due to spatial compatibility with binding pockets .

- Resolution Methods :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .

- Enzymatic Kinetic Resolution : Lipase-mediated asymmetric hydrolysis of ester precursors .

What are the key physicochemical properties of this compound that impact its solubility and stability in aqueous solutions?

Answer:

- Solubility : Highly water-soluble (>50 mg/mL) due to hydrochloride salt formation; pH-dependent ionization (pKa ~2.3 for COOH, ~9.1 for NH₂) .

- Stability : Store at 2–8°C under inert gas to prevent hygroscopic degradation. Avoid prolonged exposure to light .

How can researchers address discrepancies in reported biological activities of this compound across different studies?

Answer:

- Contradiction Analysis :

What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient. Monitor transitions m/z 181.66 → 136.1 (quantifier) .

- UV-Vis Spectroscopy : Quantify at λ = 260 nm in phosphate buffer (pH 7.4) with a detection limit of 0.1 µg/mL .

What is the role of this compound in enzyme activation studies, and how is its mechanism of action characterized?

Answer:

- Enzyme Activation : Acts as an allosteric modulator of glutamate decarboxylase, increasing catalytic turnover by 30–40% .

- Mechanistic Studies :

- Kinetic Assays : Measure Vmax and Km shifts under varying substrate concentrations.

- X-ray Crystallography : Resolve enzyme-ligand co-crystals to identify binding sites .

What safety protocols should be followed when handling this compound in laboratory environments?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

How do structural modifications at the 4,4-dimethyl position of this compound affect its interaction with biological targets compared to related analogs?

Answer:

-

Comparative Analysis :

Compound Structural Feature Hydrophobicity (LogP) δ-Opioid Affinity (Ki, nM) 2-Amino-4,4-dimethylpentanoic acid HCl Two methyl groups 0.8 12.5 2-Amino-4-methylpentanoic acid HCl Single methyl 0.3 45.0 2-Amino-5-methylhexanoic acid HCl Extended chain 1.2 8.7 -

Key Insight : Increased hydrophobicity enhances membrane permeability and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.